molecular formula C26H23ClN4O B4109813 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine

1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine

Cat. No. B4109813
M. Wt: 442.9 g/mol
InChI Key: QPBHPSITFWAOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine, also known as PDB or Phthaladine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidative properties. 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the production of various inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine also exhibits high potency and selectivity towards its target enzymes and signaling pathways. However, 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine. One potential direction is the development of 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine analogs with improved pharmacological properties such as increased solubility and half-life. Another direction is the study of 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine in combination with other therapeutic agents for the treatment of various diseases. The potential use of 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine as a diagnostic tool for the early detection of diseases such as cancer is also an area of interest. Finally, the study of 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine in animal models and clinical trials is necessary to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis method of 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine involves the reaction between 4-methylbenzhydrol and 4-chlorobenzoyl chloride in the presence of piperazine and triethylamine. 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways in the body. 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine has several advantages and limitations for use in lab experiments, and there are several future directions for the study of 1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine.

properties

IUPAC Name

(4-chlorophenyl)-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O/c1-18-6-8-19(9-7-18)24-22-4-2-3-5-23(22)25(29-28-24)30-14-16-31(17-15-30)26(32)20-10-12-21(27)13-11-20/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBHPSITFWAOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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